Cas no 97233-06-2 (cinnamtannin B1)

cinnamtannin B1 structure
cinnamtannin B1 structure
Product Name:cinnamtannin B1
CAS No:97233-06-2
MF:C45H36O18
MW:864.756554603577
CID:2081364
PubChem ID:46173958
Update Time:2025-04-21

cinnamtannin B1 Chemical and Physical Properties

Names and Identifiers

    • cinnamtannin B1
    • epicatechin-(2beta->7,4beta->8)-epicatechin-(4beta->8)-epicatechin
    • epicatechin-(4beta->8,2betaO->7)-epicatechin-(4beta->8)-epicatechin
    • pavetannin B-2
    • Proanthocyanidin-D1 u. D2
    • Proanthocyanidin-D1 u. -D2
    • cinnamtannin D-1
    • CHEMBL1213876
    • DTXSID901098102
    • (2R,3R,4S,,8S,14R,15R)-2,8-Bis(3,4-dihydroxyphenyl)-4-[(2R,3S)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-3,5,7-trihydroxy-2H-1-benzopyran-8-yl]-3,4-dihydro-8,14-methano-2H,14H-1-benzopyrano[7,8-d][1,3]benzodioxocin-3,5,11,13,15-pentol
    • SCHEMBL20789227
    • C17632
    • 97233-06-2
    • (2R,3R,4S,8S,14R,15R)-2,8-bis(3,4-dihydroxyphenyl)-4-[(2R,3S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-1-benzopyran-8-yl]-3,4-dihydro-2H,8H,14H-8,14-methano-1,7,9-trioxabenzo[6,7]cycloocta[1,2-a]naphthalene-3,5,11,13,15-pentol
    • Q27137646
    • Cinnamtannin D1
    • (1R,5R,6R,7S,13S,21R)-5,13-bis(3,4-dihydroxyphenyl)-7-[(2R,3S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-1-benzopyran-8-yl]-4,12,14-trioxapentacyclo[11.7.1.0^{2,11}.0^{3,8}.0^{15,20}]henicosa-2,8,10,15,17,19-hexaene-6,9,17,19,21-pentol
    • Epicatechin(2b->7,4b->8)epicatechin(4b->8)catechin
    • CHEBI:69305
    • C45H36O18
    • 8,14-Methano-2H,14H-1-benzopyrano[7,8-d][1,3]benzodioxocin-3,5,11,13,15-pentol, 2,8-bis(3,4-dihydroxyphenyl)-4-[(2R,3S)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-3,5,7-trihydroxy-2H-1-benzopyran-8-yl]-3,4-dihydro-, (2R,3R,4S,,8S,14R,15R)-
    • Inchi: 1S/C45H36O18/c46-18-10-27(54)33-31(11-18)62-45(17-3-6-22(49)26(53)9-17)44(59)38(33)36-32(63-45)14-29(56)35-37(39(58)41(61-43(35)36)16-2-5-21(48)25(52)8-16)34-28(55)13-23(50)19-12-30(57)40(60-42(19)34)15-1-4-20(47)24(51)7-15/h1-11,13-14,30,37-41,44,46-59H,12H2/t30-,37-,38+,39+,40+,41+,44+,45-/m0/s1
    • InChI Key: BYSRPHRKESMCPO-HMQYECKYSA-N
    • SMILES: O1C2C=C(C3=C(C=2[C@H]2C4C(=CC(=CC=4O[C@]1(C1C=CC(=C(C=1)O)O)[C@@H]2O)O)O)O[C@H](C1C=CC(=C(C=1)O)O)[C@@H]([C@H]3C1=C(C=C(C2C[C@@H]([C@@H](C3C=CC(=C(C=3)O)O)OC1=2)O)O)O)O)O

Computed Properties

  • Exact Mass: 864.19016430g/mol
  • Monoisotopic Mass: 864.19016430g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 14
  • Hydrogen Bond Acceptor Count: 18
  • Heavy Atom Count: 63
  • Rotatable Bond Count: 4
  • Complexity: 1610
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 8
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 320Ų
Recommended suppliers
Essenoi Fine Chemical Co., Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shandong Feiyang Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd